molecular formula C10H12ClN B12063963 (S)-1-(2-Chlorophenyl)but-3-en-1-amine

(S)-1-(2-Chlorophenyl)but-3-en-1-amine

Cat. No.: B12063963
M. Wt: 181.66 g/mol
InChI Key: PTIDTACXPPQDAI-JTQLQIEISA-N
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Description

(S)-1-(2-Chlorophenyl)but-3-en-1-amine is an organic compound that belongs to the class of amines. It features a chlorophenyl group attached to a butenyl chain with an amine functional group. The (S) designation indicates that the compound is the enantiomer with a specific spatial configuration, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chlorophenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and a suitable amine precursor.

    Formation of Intermediate: The aldehyde group of 2-chlorobenzaldehyde is reacted with a Grignard reagent to form an alcohol intermediate.

    Dehydration: The alcohol intermediate undergoes dehydration to form the butenyl chain.

    Amine Introduction: The final step involves introducing the amine group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chlorophenyl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond in the butenyl chain can be reduced to form saturated amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2-Chlorophenyl)but-3-en-1-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chlorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Chlorophenyl)but-3-en-1-amine: The enantiomer with the opposite spatial configuration.

    1-(2-Chlorophenyl)but-3-en-1-amine: The racemic mixture containing both (S) and ® enantiomers.

    1-(2-Chlorophenyl)butane-1-amine: A similar compound with a saturated butane chain instead of a butenyl chain.

Uniqueness

(S)-1-(2-Chlorophenyl)but-3-en-1-amine is unique due to its specific (S) configuration, which can result in different biological activity compared to its ® enantiomer or racemic mixture. The presence of the double bond in the butenyl chain also distinguishes it from similar saturated compounds.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

(1S)-1-(2-chlorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H12ClN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10H,1,5,12H2/t10-/m0/s1

InChI Key

PTIDTACXPPQDAI-JTQLQIEISA-N

Isomeric SMILES

C=CC[C@@H](C1=CC=CC=C1Cl)N

Canonical SMILES

C=CCC(C1=CC=CC=C1Cl)N

Origin of Product

United States

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